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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-acetamido-5-bromobenzoate is a halogenated aromatic compound that serves as a

valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its

trifunctional nature, featuring a methyl ester, an acetamido group, and a bromine atom on a

benzene ring, offers multiple reactive sites for the construction of complex molecular

architectures. This guide provides a comprehensive overview of its chemical properties,

synthesis, spectroscopic data, and potential applications in drug discovery and development.

Chemical and Physical Properties
Methyl 2-acetamido-5-bromobenzoate is a white to light yellow crystalline powder.[1] The key

physicochemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 138825-96-4 [2][3][4]

Molecular Formula C₁₀H₁₀BrNO₃ [3][4]

Molecular Weight 272.10 g/mol [3][4]

Melting Point 134-137 °C

Purity Typically ≥97%
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Synthesis
The primary synthetic route to Methyl 2-acetamido-5-bromobenzoate involves a two-step

process starting from 2-aminobenzoic acid (anthranilic acid). The first step is the bromination of

the aromatic ring, followed by the protection of the amino group via acetylation to yield 2-

acetamido-5-bromobenzoic acid. The final step is the esterification of the carboxylic acid.

Synthesis of 2-amino-5-bromobenzoic acid
A common method for the bromination of 2-aminobenzoic acid involves the use of bromine in

glacial acetic acid.

Experimental Protocol: Bromination of 2-Aminobenzoic Acid[6]

Materials:
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Sodium 2-aminobenzoate

Bromine

Glacial Acetic Acid

Benzene

Concentrated Hydrochloric Acid

Procedure:

A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added

dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial

acetic acid at 15°C.

The mixture is stirred for 1 hour at the same temperature.

The resulting product is filtered off, washed with benzene, and dried in the dark.

Purification:[6]

The crude product mixture (0.5 g) is added to 10 mL of boiling water.

1.3 mL of concentrated hydrochloric acid is added, and the mixture is hot filtered under a

vacuum.

The insoluble material, containing 2-amino-3,5-dibromobenzoic acid, is discarded.

2-amino-5-bromobenzoic acid precipitates upon cooling of the filtrate.

Synthesis of Methyl 2-acetamido-5-bromobenzoate
The synthesis of the title compound is achieved through the esterification of 2-acetamido-5-

bromobenzoic acid. A standard and effective method for this transformation is the Fischer

esterification, which involves reacting the carboxylic acid with an excess of methanol in the

presence of a catalytic amount of strong acid.
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Experimental Protocol: Fischer Esterification of 2-acetamido-5-bromobenzoic Acid

(Representative)

Materials:

2-acetamido-5-bromobenzoic acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl acetate or Dichloromethane

Procedure:

To a solution of 2-acetamido-5-bromobenzoic acid in an excess of anhydrous methanol, a

catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic

acid) is carefully added.

The mixture is heated to reflux and the reaction progress is monitored by Thin Layer

Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the excess

methanol is removed under reduced pressure.

The residue is dissolved in an organic solvent such as ethyl acetate or dichloromethane

and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered,

and the solvent is evaporated under reduced pressure to yield the crude product.
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The crude Methyl 2-acetamido-5-bromobenzoate can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexanes).

Synthesis Pathway

2-Aminobenzoic Acid 2-Acetamido-5-bromobenzoic Acid

1. Bromination
2. Acetylation Methyl 2-acetamido-5-bromobenzoate

Fischer Esterification
(Methanol, H₂SO₄)

Click to download full resolution via product page

Caption: Synthesis of Methyl 2-acetamido-5-bromobenzoate.

Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of

Methyl 2-acetamido-5-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for Methyl 2-acetamido-5-bromobenzoate is not readily

available in the searched literature, the expected chemical shifts can be predicted based on the

analysis of similar structures. For comparison, the ¹H and ¹³C NMR data for the closely related

compound, Methyl 2-amino-5-bromobenzoate, are presented below.[7]

Table: ¹H NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃)[7]
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Signal
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-6 7.78 d 2.4

H-4 7.19 dd 8.8, 2.4

H-3 6.64 d 8.8

NH₂ 5.61 br s -

OCH₃ 3.86 s -

Table: ¹³C NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃)[7]

Carbon Chemical Shift (ppm)

C=O 168.1

C-2 148.8

C-4 137.2

C-6 125.1

C-3 119.3

C-1 111.4

C-5 109.5

OCH₃ 51.8

For Methyl 2-acetamido-5-bromobenzoate, one would expect to see an additional singlet in

the ¹H NMR spectrum around 2.2 ppm corresponding to the acetyl methyl protons, and a

downfield shift of the aromatic protons due to the electronic effect of the acetamido group

compared to the amino group. In the ¹³C NMR spectrum, a signal for the acetyl methyl carbon

would appear around 25 ppm, and a signal for the amide carbonyl carbon around 169 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum of Methyl 2-acetamido-5-bromobenzoate would be expected to show

characteristic absorption bands for the N-H stretching of the secondary amide, the C=O

stretching of the ester and the amide, and C-Br stretching. An ATR-IR spectrum of Methyl 2-
acetamido-5-bromobenzoate is available on SpectraBase.[8]

Mass Spectrometry (MS)
In the mass spectrum of Methyl 2-acetamido-5-bromobenzoate, the molecular ion peak

would be expected at m/z corresponding to the molecular weight (272.10 g/mol ), showing a

characteristic isotopic pattern for a molecule containing one bromine atom (approximately

equal intensity for M and M+2 peaks). Key fragmentation patterns would likely involve the loss

of the methoxy group (-OCH₃) and the acetyl group (-COCH₃). The mass spectrum of the

precursor, 2-acetamido-5-bromobenzoic acid, shows key fragments at m/z 215 and 217.[5]

Applications in Drug Development
Methyl 2-acetamido-5-bromobenzoate is a versatile intermediate in the synthesis of more

complex molecules with potential biological activity. The presence of the bromine atom allows

for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira

couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation in

drug discovery.

While specific examples of marketed drugs synthesized directly from Methyl 2-acetamido-5-
bromobenzoate are not prevalent in the literature, its structural motifs are found in various

bioactive compounds. For instance, derivatives of the closely related Methyl 2-amino-5-

bromobenzoate are used to synthesize inhibitors of bacterial β-ketoacyl-acyl carrier protein

synthase (FabH) and the Pseudomonas quinolone signal (PQS) quorum sensing system

receptor (PqsD), both of which are targets for the development of novel antibacterial agents.[9]

Furthermore, the 2-acetamidobenzoic acid scaffold is a known pharmacophore. Derivatives of

5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic and anti-

inflammatory activities, with a potential mechanism involving the inhibition of cyclooxygenase-2

(COX-2).
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Potential Applications in Drug Discovery

Methyl 2-acetamido-5-bromobenzoate Cross-Coupling Reactions
(Suzuki, Heck, etc.)

Versatile Intermediate Bioactive Scaffolds Novel Drug Candidates

Click to download full resolution via product page

Caption: Role in synthetic and medicinal chemistry.

Conclusion
Methyl 2-acetamido-5-bromobenzoate is a key chemical intermediate with significant

potential in the field of drug discovery and development. Its well-defined chemical properties

and versatile reactivity make it an attractive starting material for the synthesis of a wide range

of complex organic molecules. While direct biological activity data for this specific compound is

limited in the public domain, the established biological relevance of its structural analogs

suggests that it is a valuable tool for medicinal chemists in the exploration of new therapeutic

agents. Further research into the applications of this compound is warranted to fully exploit its

potential in the development of novel pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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